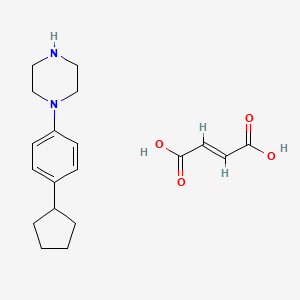
1-(4-Cyclopentylphenyl)piperazine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopentylphenyl)piperazine maleate is a chemical compound that belongs to the piperazine class of compounds. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a cyclopentyl group attached to a phenyl ring, which is further connected to a piperazine ring. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopentylphenyl)piperazine maleate typically involves the following steps:
Cyclopentylation of Phenylpiperazine: The initial step involves the reaction of phenylpiperazine with cyclopentyl bromide in the presence of a base such as potassium carbonate. This reaction yields 1-(4-Cyclopentylphenyl)piperazine.
Formation of Maleate Salt: The free base form of 1-(4-Cyclopentylphenyl)piperazine is then reacted with maleic acid to form the maleate salt. This step is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclopentylphenyl)piperazine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-(4-Cyclopentylphenyl)piperazine maleate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopentylphenyl)piperazine maleate involves its interaction with specific molecular targets. The compound is known to:
Bind to Receptors: It can bind to various receptors in the body, influencing their activity.
Modulate Pathways: It modulates specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(4-Cyclopentylphenyl)piperazine maleate can be compared with other piperazine derivatives such as:
1-(4-Methylphenyl)piperazine: Similar structure but with a methyl group instead of a cyclopentyl group.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a cyclopentyl group.
1-(4-Fluorophenyl)piperazine: Features a fluorine atom in place of the cyclopentyl group.
Uniqueness: The presence of the cyclopentyl group in this compound imparts unique steric and electronic properties, making it distinct from other piperazine derivatives.
Properties
CAS No. |
113682-06-7 |
|---|---|
Molecular Formula |
C19H26N2O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(4-cyclopentylphenyl)piperazine |
InChI |
InChI=1S/C15H22N2.C4H4O4/c1-2-4-13(3-1)14-5-7-15(8-6-14)17-11-9-16-10-12-17;5-3(6)1-2-4(7)8/h5-8,13,16H,1-4,9-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DFXXOTPACNVOMR-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















